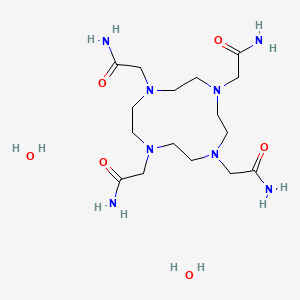
DOTA-amide (dihydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DOTA-amide (dihydrate) is a bifunctional chelator that binds to specific molecules, such as the Affibody molecule ZHER2:S1. This complex can specifically bind to HER2, a protein commonly overexpressed in certain types of cancer, including prostate cancer. DOTA-amide (dihydrate) is used in scientific research for its ability to detect bone metastases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DOTA-amide (dihydrate) can be synthesized using a solid-phase synthetic strategy. This involves the preparation of DOTA from a cyclen precursor on solid-phase support. The process includes the condensation reaction of bromoacetylated peptides with cyclen, followed by the alkylation of cyclen-peptide with tert-butylbromoacetate .
Industrial Production Methods
The industrial production of DOTA-amide (dihydrate) typically involves the use of solid-phase synthesis to ensure high purity and cost-effectiveness. This method allows for the rapid and efficient preparation of DOTA-linked peptides, which are essential for imaging and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
DOTA-amide (dihydrate) primarily undergoes substitution reactions. It can form stable complexes with metal ions, which is crucial for its function as a chelator .
Common Reagents and Conditions
The synthesis of DOTA-amide (dihydrate) involves reagents such as bromoacetylated peptides, cyclen, and tert-butylbromoacetate. The reactions are typically carried out under mild conditions to preserve the integrity of the peptides and the chelator .
Major Products Formed
The major products formed from the reactions involving DOTA-amide (dihydrate) are DOTA-linked peptides. These peptides can be radiolabeled with isotopes such as gallium-68 for use in positron emission tomography (PET) imaging .
Aplicaciones Científicas De Investigación
DOTA-amide (dihydrate) has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions.
Biology: It binds to specific proteins, such as HER2, to study protein interactions and functions.
Medicine: It is used in the detection of bone metastases in prostate cancer and other cancers.
Industry: It is employed in the development of molecular imaging agents for diagnostic purposes
Mecanismo De Acción
DOTA-amide (dihydrate) exerts its effects by binding to the Affibody molecule ZHER2:S1. This complex specifically targets the HER2 protein, which is overexpressed in certain cancers. The binding of DOTA-amide (dihydrate) to HER2 allows for the detection of cancerous cells and metastases .
Comparación Con Compuestos Similares
Similar Compounds
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Another chelator used for similar purposes but with different binding properties.
NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): A chelator with a similar structure but different functional groups.
DTPA (diethylenetriaminepentaacetic acid): A chelator used in various imaging and therapeutic applications.
Uniqueness
DOTA-amide (dihydrate) is unique due to its high stability and specificity in binding to HER2. This makes it particularly useful in the detection and study of cancers that overexpress this protein .
Propiedades
Fórmula molecular |
C16H36N8O6 |
|---|---|
Peso molecular |
436.51 g/mol |
Nombre IUPAC |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide;dihydrate |
InChI |
InChI=1S/C16H32N8O4.2H2O/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27;;/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28);2*1H2 |
Clave InChI |
QRQIPCXDSQYLRT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


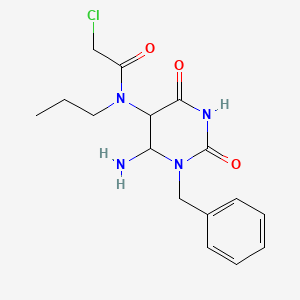
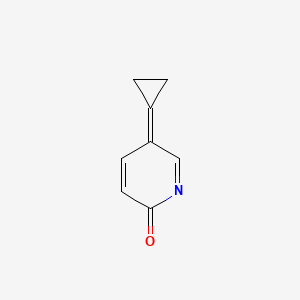
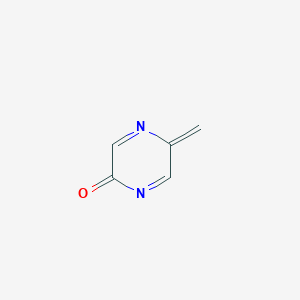
![7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360813.png)
![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
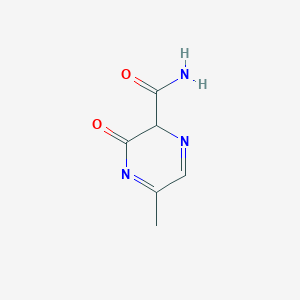
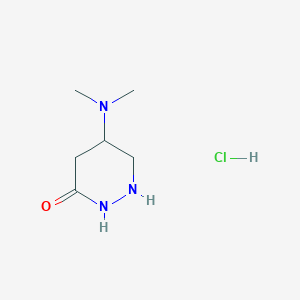
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)
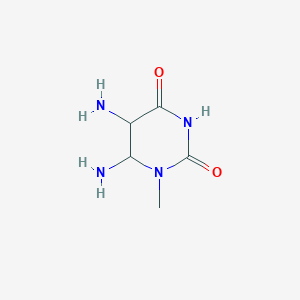
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethynyloxolan-2-yl]methyl benzoate](/img/structure/B12360853.png)

![6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12360883.png)
![3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12360884.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)
